4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide
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Overview
Description
4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H11FN2O2S and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions in Crystals and Solutions
- Sulfonamides, including derivatives similar to 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide, have been studied for their molecular interactions in crystals and solutions. Research has involved analyzing their crystal structures, temperature dependencies, thermodynamics of sublimation, solubility, and solvation processes (Perlovich et al., 2008).
Structural Analysis and Synthesis
- The structural analysis and synthesis of sulfonamide compounds, which include variants of this compound, have been performed. Techniques like NMR, UV-VIS, and IR spectroscopy, along with X-ray diffraction, are commonly used for these studies (Subashini et al., 2009).
Inhibitory Activity of Derivatives
- Derivatives of para-amino-benzene-sulfonamide, a closely related compound to this compound, have been observed for their inhibitory activities, particularly in the context of chemotherapeutic effects in streptococcic infections (Long & Bliss, 1937).
Thermal Decomposition Studies
- The thermal decomposition of sulfonamide Schiff's bases, including derivatives of this compound, has been explored under various conditions, providing insights into their stability and reactivity (Venkatesan et al., 2017).
Synthesis of Analogues for Pharmaceutical Applications
- Analogues of this compound have been synthesized for potential use in pharmaceutical applications. These include studies on stereo-selective synthesis and characterization for drug development (Bommena et al., 2015).
Inhibitors of Carbonic Anhydrases
- Certain aromatic sulfonamides, related to this compound, have been studied as inhibitors of carbonic anhydrase enzymes, demonstrating their potential in therapeutic applications (Supuran et al., 2013).
Antimicrobial Activities of Metal Complexes
- The transition metal complexes of certain sulfonamides, including derivatives of this compound, have been synthesized and tested for their antimicrobial activities, indicating their relevance in pharmaceutical chemistry (Pervaiz et al., 2020).
Antiproliferative Activities
- Pyrazole-sulfonamide derivatives, related to this compound, have been synthesized and tested for their antiproliferative activities against cancer cell lines, demonstrating potential as anticancer agents (Mert et al., 2014).
Synthesis and Application in Drug Design
- Organosulfur metallic compounds, including derivatives of this compound, have been synthesized and characterized for their potential as drugs. These studies include molecular modeling, spectral analysis, and antimicrobial activity assessment (Hassan et al., 2021).
Novel Inhibitors for Medical Applications
- New acridine and bis acridine sulfonamides, structurally related to this compound, have been synthesized and investigated as inhibitors for certain carbonic anhydrase isoforms, highlighting their significance in medical research (Ulus et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-amino-N-(3-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENRUGJGUFZLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588408 |
Source
|
Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-84-4 |
Source
|
Record name | 4-Amino-N-(3-fluorophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1494-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.